molecular formula C15H13IO3 B3033796 4-(Benzyloxy)-3-iodo-5-methoxybenzaldehyde CAS No. 119113-94-9

4-(Benzyloxy)-3-iodo-5-methoxybenzaldehyde

Cat. No.: B3033796
CAS No.: 119113-94-9
M. Wt: 368.17 g/mol
InChI Key: OIYGIAAOCVCAGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Benzyloxy)-3-iodo-5-methoxybenzaldehyde is an organic compound that belongs to the class of benzaldehydes. It is characterized by the presence of a benzyloxy group, an iodine atom, and a methoxy group attached to a benzene ring with an aldehyde functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-3-iodo-5-methoxybenzaldehyde typically involves the iodination of 4-(Benzyloxy)-3-methoxybenzaldehyde. The process can be carried out using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under mild conditions. The reaction is usually performed in an organic solvent like dichloromethane or acetonitrile at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-3-iodo-5-methoxybenzaldehyde can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

    Oxidation: Potassium permanganate in aqueous or acidic medium at room temperature.

    Reduction: Sodium borohydride in methanol or ethanol at room temperature.

Major Products

    Substitution: Products depend on the nucleophile used, such as 4-(Benzyloxy)-3-azido-5-methoxybenzaldehyde or 4-(Benzyloxy)-3-cyano-5-methoxybenzaldehyde.

    Oxidation: 4-(Benzyloxy)-3-iodo-5-methoxybenzoic acid.

    Reduction: 4-(Benzyloxy)-3-iodo-5-methoxybenzyl alcohol.

Scientific Research Applications

4-(Benzyloxy)-3-iodo-5-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-3-iodo-5-methoxybenzaldehyde depends on its specific application

    Aldehyde Group: Can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function.

    Iodine Atom: Can participate in halogen bonding or be replaced by other functional groups through substitution reactions.

    Methoxy and Benzyloxy Groups: Can influence the compound’s lipophilicity and ability to interact with hydrophobic regions of biomolecules.

Comparison with Similar Compounds

Similar Compounds

    4-(Benzyloxy)-3-methoxybenzaldehyde: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    4-(Benzyloxy)-3-iodobenzaldehyde: Lacks the methoxy group, which can affect its solubility and reactivity.

    4-(Benzyloxy)-3-iodo-5-methoxybenzoic acid:

Uniqueness

4-(Benzyloxy)-3-iodo-5-methoxybenzaldehyde is unique due to the combination of its functional groups, which confer distinct reactivity and potential for diverse applications in synthesis and research. The presence of the iodine atom, in particular, allows for versatile substitution reactions, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

3-iodo-5-methoxy-4-phenylmethoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13IO3/c1-18-14-8-12(9-17)7-13(16)15(14)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIYGIAAOCVCAGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)I)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13IO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Benzyl chloride (30 g, 0.24 mol) was added to a solution of 5-iodovanillin (60 g, 0.216 mol) in DMF (250 mL) containing potassium carbonate (50 g). The mixture was stirred at 80° C. for 1.5 h or until TLC (hexane-ethyl acetate; 4:1, v/v; Rf 0.5) showed the reaction to be complete. The mixture was then cooled and the solvent was decanted into ice-water (1 L). The product was extracted with ethyl ether and the ethereal layer was washed with water, dried, and evaporated in vacuo to an oil, which solidified upon standing: mp 53°-54° C.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Benzyl chloride (30 g, 0.24 mol) was added to a solution of 5-iodovanillin (60g, 0.216 mol) in DMF (250 mL) containing potassium carbonate (50 g). The mixture was stirred at 80° C. for 1.5 h or until TLC (hexane ethyl acetate; 4:1, v/v; Rf 0.5) showed the reaction to be complete. The mixture was then cooled and the solvent was decanted into ice water (1 L). The product was extracted with ethyl ether and the ethereal layer was washed with water, dried, and evaporated in vacuo to an oil, which solidified upon standing: mp 53°-54° C.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
0.216 mol
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Benzyloxy)-3-iodo-5-methoxybenzaldehyde
Reactant of Route 2
Reactant of Route 2
4-(Benzyloxy)-3-iodo-5-methoxybenzaldehyde
Reactant of Route 3
Reactant of Route 3
4-(Benzyloxy)-3-iodo-5-methoxybenzaldehyde
Reactant of Route 4
Reactant of Route 4
4-(Benzyloxy)-3-iodo-5-methoxybenzaldehyde
Reactant of Route 5
Reactant of Route 5
4-(Benzyloxy)-3-iodo-5-methoxybenzaldehyde
Reactant of Route 6
Reactant of Route 6
4-(Benzyloxy)-3-iodo-5-methoxybenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.